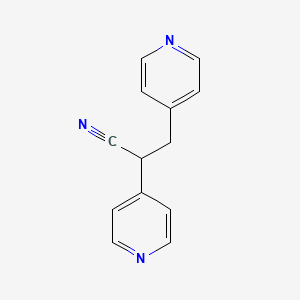

2,3-Bis(pyridin-4-yl)propanenitrile

Description

Contextualizing 2,3-Bis(pyridin-4-yl)propanenitrile within Multifunctional Nitrile Chemistry

The nitrile, or cyano (-C≡N), group is a cornerstone of organic synthesis, prized for its ability to undergo a wide array of transformations. docbrown.infochemistryviews.org It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. chemistryviews.org The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent C-H bond can be deprotonated by strong bases to form a nucleophilic nitrile anion.

In a molecule like this compound, the nitrile group's reactivity is complemented by the two pyridine (B92270) rings. This creates a multifunctional scaffold with several reactive sites. The pyridine nitrogen atoms can act as bases or nucleophiles and are excellent ligands for metal coordination. This combination of a reactive nitrile and two coordinating pyridine units within a single, flexible molecule suggests a rich and complex chemical profile.

The synthesis of such a molecule could plausibly be achieved through methods like the Michael addition, a powerful tool for carbon-carbon bond formation. For instance, the conjugate addition of a nucleophile like pyridin-4-ylacetonitrile to an acceptor such as 4-vinylpyridine (B31050) could theoretically yield the this compound structure. Studies on the Michael addition involving vinylpyridines have demonstrated that olefinic N-heterocycles are effective Michael acceptors, capable of reacting with a variety of nucleophiles. nsf.govnih.govresearchgate.net

Overview of Pyridine-Containing Scaffolds in Synthetic and Coordination Chemistry

The pyridine ring is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.net Its presence can enhance water solubility and bioavailability in drug molecules. researchgate.net In synthetic chemistry, pyridine derivatives serve as versatile building blocks, catalysts, and ligands for a multitude of reactions.

In the realm of coordination chemistry, the nitrogen atom of the pyridine ring is a powerful Lewis base, readily coordinating to metal ions. This property is harnessed to create complex supramolecular structures and coordination polymers. nih.govrsc.org Ligands containing multiple pyridine units, often called dipyridyl ligands, are of particular interest because they can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.govelsevierpure.com These materials, also known as metal-organic frameworks (MOFs), have applications in gas storage, catalysis, and sensing.

The specific arrangement of the pyridine rings in a ligand dictates the geometry of the resulting coordination polymer. The flexible propanenitrile backbone in this compound would allow the two pyridyl groups to adopt various conformations, potentially leading to diverse and novel network topologies upon coordination with different metal ions.

Research Significance of Dipyridyl-Substituted Aliphatic Nitriles

The incorporation of a nitrile group into a dipyridyl aliphatic ligand, as seen in this compound, introduces an additional layer of functionality. While the pyridyl groups are the primary sites for metal coordination, the nitrile group can also participate in coordination or be reserved for post-synthesis modification of the resulting framework.

The field of crystal engineering focuses on the design and synthesis of functional crystalline solids by controlling intermolecular interactions. nih.govnih.goviupac.org Dipyridyl compounds are fundamental building blocks in this field. The flexible aliphatic chain in ligands like 1,3-bis(4-pyridyl)propane allows for the formation of diverse structural motifs, including supramolecular isomers where the same components assemble into different network structures under slightly different conditions. nih.gov

The presence of the nitrile group in dipyridyl-substituted aliphatic nitriles offers several advantages:

Modulation of Electronic Properties: The electron-withdrawing nature of the nitrile can influence the electronic properties of the pyridine rings, affecting their coordination strength and the photophysical properties of the resulting metal complexes.

Secondary Binding Site: The nitrile nitrogen has a lone pair of electrons and can act as a secondary, weaker coordination site, potentially leading to more complex and robust coordination networks.

This "ship-in-a-bottle" approach is a powerful strategy for creating highly functionalized materials. Therefore, ligands like this compound are highly significant as they offer a pre-programmed combination of strong coordinating sites (pyridyls) and a versatile functional group (nitrile) for the rational design of advanced materials.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1311317-18-6 | C₁₄H₁₃N₃ | 223.28 |

| 4-Vinylpyridine | 100-43-6 | C₇H₇N | 105.14 |

| Pyridin-4-yl-acetonitrile | 13121-99-8 | C₇H₆N₂ | 118.14 |

| 1,3-Bis(4-pyridyl)propane | 17252-51-6 | C₁₃H₁₄N₂ | 198.27 |

Note: Data for this compound is based on its chemical formula. This compound is commercially available but detailed, peer-reviewed characterization data is not widely published.

Table 2: Examples of Coordination Polymers with Dipyridyl Ligands

| Ligand | Metal Ion | Resulting Structure Type | Reference |

| 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | Cd(II) | 3-D open framework | nih.gov |

| 1,3-Bis(4-pyridyl)propane | Cu(II) | Open framework rectangular grid | nih.gov |

| 1,3-Bis(4-pyridyl)propane | Zn(II) | 3-D diamondoid framework | researchgate.net |

| 1,4-Diisocyanobenzene | Ru(II) | 3-D coordination polymer | elsevierpure.com |

This table illustrates the structural diversity achievable with dipyridyl-type ligands, providing context for the potential applications of this compound in constructing similar networks.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dipyridin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-13(12-3-7-16-8-4-12)9-11-1-5-15-6-2-11/h1-8,13H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESHQDCDDFSLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275177 | |

| Record name | 4-Pyridinepropanenitrile, α-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-18-6 | |

| Record name | 4-Pyridinepropanenitrile, α-4-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinepropanenitrile, α-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Bis Pyridin 4 Yl Propanenitrile and Analogous Pyridine Substituted Propanenitrile Systems

Strategies for Carbon-Carbon Bond Formation in Propanenitrile Derivatives

The construction of the carbon skeleton of propanenitrile derivatives heavily relies on reactions that form new carbon-carbon bonds. Established condensation reactions are particularly valuable in this context, allowing for the assembly of complex molecules from simpler precursors.

Claisen Condensation Approaches in Pyridine-Based Keto-Nitriles

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. wikipedia.org When a nitrile is used as one of the reaction partners, a β-ketonitrile can be obtained. organic-chemistry.org This approach is particularly relevant for the synthesis of pyridine-based keto-nitriles, which can serve as precursors to more complex structures.

The reaction is driven by the formation of a stabilized anion of the resulting β-keto ester. organic-chemistry.org For the reaction to be effective, at least one of the reactants must be enolizable, meaning it has a proton on the α-carbon that can be removed to form an enolate anion. wikipedia.org The choice of base is crucial and must not interfere with the reaction through nucleophilic substitution or addition. wikipedia.org Sodium ethoxide is a commonly used base when ethanol is the alcohol produced during the condensation. wikipedia.org

A typical Claisen condensation involves five steps:

Deprotonation of the ester by an alkoxide base to form an ester enolate. youtube.com

Nucleophilic attack of the ester enolate on a neutral ester molecule, forming a tetrahedral intermediate. youtube.com

Elimination of an alkoxy group from the tetrahedral intermediate to form a β-keto ester. youtube.com

Deprotonation of the α-carbon under the basic conditions. youtube.com

Neutralization of the enolate with a weak acid in a separate step. youtube.com

This methodology can be adapted for the synthesis of pyridine-containing keto-nitriles by using a pyridine-containing ester or carbonyl compound as one of the starting materials.

Knoevenagel Condensation in the Synthesis of Arylidene-Propanenitriles

The Knoevenagel condensation is a modification of the aldol condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is instrumental in forming α,β-unsaturated ketones and is a key method for creating carbon-carbon bonds. wikipedia.orgnih.gov It is particularly useful for synthesizing arylidene-propanenitriles, where an aromatic aldehyde reacts with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). nih.govbhu.ac.in

The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine. bhu.ac.in Pyridine (B92270) is often used as a solvent, and piperidine can act as the catalyst. bhu.ac.in However, due to the toxicity of pyridine, alternative, greener synthetic methods are being explored. bhu.ac.in

An example of the Knoevenagel condensation is the reaction of 2-methoxybenzaldehyde with thiobarbituric acid in ethanol, using piperidine as a base, to produce an enone. wikipedia.org The versatility of this reaction allows for the synthesis of a wide range of arylidene malononitrile derivatives by reacting various aromatic aldehydes with active methylene compounds. bhu.ac.in These products serve as important intermediates in the synthesis of pharmaceuticals and other valuable organic compounds. bhu.ac.in

Table 1: Comparison of Condensation Reactions for C-C Bond Formation

| Feature | Claisen Condensation | Knoevenagel Condensation |

|---|---|---|

| Reactants | Two esters or one ester and another carbonyl compound wikipedia.org | An aldehyde or ketone and an active methylene compound wikipedia.org |

| Product | β-keto ester or β-diketone wikipedia.org | α,β-unsaturated ketone (conjugated enone) wikipedia.org |

| Catalyst | Strong base (e.g., sodium ethoxide) wikipedia.org | Weak base (e.g., piperidine, amines) wikipedia.org |

| Key Intermediate | Ester enolate youtube.com | Enolate ion from the active methylene compound wikipedia.org |

Nucleophilic Addition Reactions in Constructing Substituted Propanenitriles

Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile reacts with an electrophilic double or triple bond, breaking the bond and forming a new single bond. wikipedia.org This type of reaction is crucial for converting carbonyl groups into a variety of other functional groups. labster.com In the context of synthesizing substituted propanenitriles, nucleophilic addition to carbonyl compounds and nitriles is of particular importance.

The addition of a cyanide ion (CN⁻) to an aldehyde or ketone is a classic example of a base-promoted nucleophilic addition, resulting in the formation of a cyanohydrin (a molecule with a hydroxyl and a nitrile group on the same carbon). libretexts.org This reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk

Organometallic reagents, such as Grignard reagents, are excellent nucleophiles and readily add to the electrophilic carbon of a nitrile. libretexts.org This reaction initially forms an imine anion, which can then be hydrolyzed to a ketone or reduced to an amine, providing a versatile route to various substituted compounds. wikipedia.orglibretexts.org

Functional Group Interconversions and Transformations in Pyridine-Nitrile Precursors

The synthesis of complex pyridine-nitrile compounds often requires the strategic introduction and modification of functional groups on the precursor molecules.

Introduction of Nitrile Functionality

The nitrile group is a versatile functional group in organic synthesis and medicinal chemistry. researchgate.netnih.gov There are several methods for introducing a nitrile group into a molecule.

One common method is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.uk This reaction is typically carried out by heating the halogenoalkane under reflux with a solution of the cyanide salt in ethanol. chemguide.co.uk

Another route to nitriles is the dehydration of primary amides. chemguide.co.uk This is often achieved by heating the amide with a dehydrating agent like phosphorus(V) oxide (P₄O₁₀). chemguide.co.uk The reaction of an amide with ammonia (B1221849), pyridine, and phosphorous pentaoxide can also yield a nitrile through amide degradation. study.com

Nitriles can also be synthesized from aldehydes and ketones through the formation of hydroxynitriles (cyanohydrins) via the addition of hydrogen cyanide. chemguide.co.uk This reaction is usually performed by mixing the carbonyl compound with a solution of sodium or potassium cyanide and a small amount of acid. chemguide.co.uk

Manipulation of Pyridine Ring Substituents

The functionalization of the pyridine ring is a critical aspect of synthesizing complex pyridine-containing molecules. Various methods exist for introducing or modifying substituents on the pyridine ring.

Direct C-H cyanation of pyridines is a method for introducing a nitrile group directly onto the pyridine ring. researchgate.net One approach involves a tandem process where an in situ generated dihydropyridine (B1217469) reacts with a cyano electrophile. researchgate.net

Skeletal editing of the pyridine ring offers a more advanced strategy for functionalization. nih.gov This can involve a sequence of reactions such as ring-opening, imine hydrolysis, olefination, electrocyclization, and aromatization to transform the pyridine into a functionalized benzene (B151609) ring. nih.gov This allows for the direct installation of various functional groups, including nitriles. nih.gov

Table 2: Summary of Functional Group Interconversion Methods

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Halogenoalkane to Nitrile | NaCN or KCN in ethanol, heat under reflux chemguide.co.uk | Alkyl nitrile |

| Amide to Nitrile | P₄O₁₀, heat chemguide.co.uk | Nitrile |

| Aldehyde/Ketone to Hydroxynitrile | NaCN or KCN, H₂SO₄ (pH 4-5) chemguide.co.uk | Hydroxynitrile (Cyanohydrin) |

| Pyridine C-H Cyanation | In situ dihydropyridine, cyano electrophile researchgate.net | Cyanopyridine |

| Pyridine Ring Transformation | Ring-opening, hydrolysis, olefination, electrocyclization, aromatization nih.gov | Functionalized benzene |

Catalyst-Free Synthetic Protocols for Pyridine-Dicarbonyl Compounds

The synthesis of pyridine rings, particularly those with dicarbonyl functionalities that can serve as precursors, has traditionally relied on classic condensation reactions. Modern advancements have sought to improve these methods by eliminating the need for catalysts, thereby simplifying procedures and enhancing the "green" profile of the synthesis.

One-pot, multi-component reactions are a cornerstone of catalyst-free pyridine synthesis. The Hantzsch pyridine synthesis, while traditionally catalyzed, has variations that can proceed under thermal conditions without an explicit catalyst. A notable catalyst-free approach involves the three-component heteroannulation reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate. organic-chemistry.org This method proceeds under mild conditions to produce polysubstituted pyridines in good yields with complete regiocontrol. organic-chemistry.org

Another strategy involves leveraging highly reactive starting materials. For instance, metal-free [3+3] annulation strategies between enamines and other suitable six-carbon synthons can yield highly substituted pyridines under ambient conditions. mdpi.com These reactions capitalize on the inherent reactivity of the components to drive the cyclization and subsequent aromatization to the pyridine core. mdpi.com

The table below summarizes selected catalyst-free approaches for the synthesis of substituted pyridines, which can be adapted for pyridine-dicarbonyl precursors.

| Reaction Type | Reactants | Conditions | Outcome |

| Three-Component Heteroannulation | Alkynone, 1,3-Dicarbonyl Compound, Ammonium Acetate | Alcoholic Solvents, Mild Heat | Polysubstituted Pyridines |

| [3+3] Annulation | β,β-Dichloromethyl Peroxides, β-Enaminonitriles | Ambient Temperature | Polysubstituted Pyridines |

| Oxidative Coupling | β-Enamine Carbonyls, Rongalite (as C1 source) | Oxygen Atmosphere | 2,3,5,6-Tetrasubstituted Pyridines |

Approaches to Enantioselective Synthesis of Pyridine-Substituted Propanenitriles

Achieving enantioselectivity in the synthesis of chiral molecules containing both pyridine and propanenitrile motifs is a significant challenge in modern organic chemistry. The creation of a stereogenic center adjacent to a nitrile group and influenced by a pyridine ring requires precise control over the reaction environment. Asymmetric catalysis is the most powerful tool for this purpose, enabling the production of single enantiomers from prochiral starting materials.

Asymmetric Catalysis in Propanenitrile Derivatization

Asymmetric catalysis for the derivatization of propanenitriles often involves the enantioselective addition of a nitrile-containing nucleophile to an electrophile or vice-versa. This process creates a new chiral center with high enantiomeric excess (ee).

A prominent strategy is the catalytic asymmetric addition of acetonitrile derivatives to aldehydes. The use of a sterically demanding Ni(II) pincer carbene complex has been shown to catalyze the addition of acetonitrile to a wide variety of aldehydes, affording highly enantioenriched β-hydroxynitriles. researchgate.net This methodology is notable for its mild conditions, low catalyst loadings (as low as 1 mol%), and lack of need for additives or bases. researchgate.net The versatility of this method allows for the incorporation of various functional groups, which is crucial for building complex molecules. researchgate.net

Another powerful approach involves chiral phase-transfer catalysis. Chiral quaternary phosphonium salts, for example, have been successfully employed in asymmetric reactions such as Michael additions and alkylations. researchgate.net In this context, a propanenitrile precursor could be deprotonated to form a nucleophile, which is then guided by the chiral catalyst to react with an electrophile (e.g., an activated alkene for a Michael addition) in a highly stereocontrolled manner.

The following table details key findings in the asymmetric derivatization of nitriles to form chiral building blocks relevant to pyridine-substituted propanenitriles.

| Catalytic System | Reaction Type | Substrates | Key Findings |

| Ni(II) Pincer Carbene Complex | Cyanomethylation | Acetonitrile, Aldehydes | Achieves >90% ee for β-hydroxynitriles under mild, base-free conditions. researchgate.net |

| Chiral Rhodium Catalysts | Cyclopropanation | α-Fluoroacrylates, Diazo Compounds | Forms monofluorinated cyclopropane derivatives with excellent enantio- and diastereoselectivities. mdpi.com |

| Chiral Phosphoric Acids (e.g., BINOL-derived) | Friedel–Crafts Alkylation | Indoles/Furans, Electrophiles | Catalyzes the asymmetric alkylation of heterocycles, a potential route for introducing pyridine moieties. mdpi.com |

| Chiral Quaternary Phosphonium Salts | Phase-Transfer Catalysis (e.g., Michael Addition, Alkylation) | Nitrile Nucleophiles, Electrophiles | Enables various asymmetric C-C bond formations under phase-transfer conditions. researchgate.net |

These methodologies underscore the progress in controlling stereochemistry during the formation of complex nitrile-containing compounds. The application of such strategies is paramount for the synthesis of specific, optically active isomers of pyridine-substituted propanenitriles for advanced applications.

Chemical Reactivity and Transformative Reactions of 2,3 Bis Pyridin 4 Yl Propanenitrile and Its Derivatives

Reactivity of the Nitrile Group in Pyridine-Substituted Propanenitriles

The nitrile group is a versatile functional group capable of undergoing a range of transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine (B92270) rings, which can enhance the electrophilicity of the nitrile carbon.

Nucleophilic Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is a cornerstone of nitrile chemistry, leading to the formation of a variety of important molecular structures.

Another important reaction is the addition of Grignard reagents . These organometallic compounds add to the nitrile carbon to form an intermediate imine, which upon hydrolysis, yields a ketone. masterorganicchemistry.comyoutube.com This reaction provides a powerful method for the formation of new carbon-carbon bonds. The reaction of Grignard reagents with pyridinium (B92312) salts has also been explored, showcasing the diverse reactivity of pyridine derivatives. rug.nlnih.govacs.orgacs.org

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This transformation is valuable for introducing an amino group into the molecule.

| Reaction Type | Reagent | Product Type | Reference |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Carboxylate | chemistrysteps.com |

| Grignard Addition | R-MgX, then H₃O⁺ | Ketone | masterorganicchemistry.com |

| Reduction | LiAlH₄ | Primary Amine | libretexts.org |

This table presents generalized reactions for pyridine-substituted nitriles based on established nitrile chemistry, as specific data for 2,3-Bis(pyridin-4-yl)propanenitrile is limited.

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group is a key participant in the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve the intramolecular attack of a nucleophile on the nitrile carbon or the participation of the nitrile in multi-component reactions. For example, the synthesis of thieno[2,3-b]pyridines has been achieved through the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines.

While specific cyclization studies on this compound are not extensively documented, the general principles of nitrile cyclization suggest its potential as a precursor for various heterocyclic structures. For instance, dicyano compounds are known to undergo transformations with a range of nucleophiles to form heterocyclic triads. The presence of two pyridine rings could influence the regioselectivity and stereoselectivity of such cyclizations.

Reactions of the Pyridine Nitrogen Atoms

The nitrogen atoms in the pyridine rings of this compound are basic and nucleophilic, making them susceptible to attack by electrophiles and enabling their use as ligands in coordination chemistry.

Electrophilic Attack and Salt Formation

The lone pair of electrons on the pyridine nitrogen can readily react with electrophiles. Protonation by acids leads to the formation of pyridinium salts. gcwgandhinagar.com Alkylation, for instance with alkyl halides, results in the formation of quaternary pyridinium salts. gcwgandhinagar.com Studies on the quaternization of the structurally similar 1,3-di(4-pyridyl)propane have shown that the reaction proceeds efficiently. nih.gov

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide . nih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The synthesis of 1,3-Bis(4-pyridine 1-oxide)propane has been reported, indicating that both pyridine nitrogens in a similar bis(pyridyl)alkane can be oxidized. libretexts.orgnist.gov

| Reaction Type | Reagent | Product Type | Reference |

| Quaternization | Alkyl Halide | Quaternary Pyridinium Salt | nih.gov |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-Oxide | libretexts.org |

This table is based on the reactivity of 1,3-di(4-pyridyl)propane as a proxy for this compound.

Coordination to Metal Centers

The pyridine nitrogen atoms act as excellent ligands for a wide range of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The flexible propanenitrile backbone of this compound allows the pyridine rings to adopt various orientations, making it a versatile building block for supramolecular structures.

Numerous studies have reported the synthesis and crystal structures of coordination polymers constructed from the related ligand 1,3-bis(4-pyridyl)propane (bpp) with various metal ions such as copper(I), zinc(II), cobalt(II), and manganese(II). acs.orgacs.orggoogle.comgoogle.com These studies demonstrate that the bpp ligand can adopt different conformations, leading to a variety of network topologies, including 1D chains, 2D layers, and 3D frameworks. google.comgoogle.com It is expected that this compound would exhibit similar coordination behavior, with the nitrile group potentially participating in further interactions within the crystal lattice. The nitrile group itself can also coordinate to metal centers, although it is a weaker ligand than pyridine. wikipedia.org

| Metal Ion | Other Ligands | Resulting Structure | Reference |

| Cu(I) | Iodide | 1D double chain | acs.org |

| Mn(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate | 2D hex net | google.com |

| Zn(II) | 5-methylisophthalate | 3D interpenetrating framework | google.com |

| Co(II) | 5-nitroisophthalate | 3D interpenetrating framework | google.com |

This table showcases the coordination chemistry of the closely related ligand 1,3-bis(4-pyridyl)propane to illustrate the potential of this compound as a ligand.

Transformations at the Propanenitrile Backbone

The propanenitrile backbone of this compound contains a methylene (B1212753) group (CH₂) and a methine group (CH) that can also be sites for chemical transformations, although they are generally less reactive than the nitrile and pyridine functionalities.

Reactions at the α-carbon to the nitrile group are possible, particularly if a strong base is used to deprotonate this position, forming a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at this position. The presence of the electron-withdrawing nitrile and pyridine groups would facilitate the formation of this carbanion.

While specific studies on the backbone reactivity of this compound are scarce, the principles of carbanion chemistry suggest that this part of the molecule is not inert and could be functionalized under appropriate conditions.

Reactions of Active Methylene Groups

The carbon atom positioned between the two pyridyl groups and the nitrile group in this compound is an active methylene group. The protons attached to this carbon are acidic due to the electron-withdrawing effects of the adjacent aromatic rings and the nitrile functionality. This acidity makes the methylene group a prime site for a variety of chemical reactions.

Typically, in the presence of a suitable base, this active methylene group can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can participate in a range of C-C bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Condensation Reactions: Reactions with aldehydes and ketones (like the Knoevenagel condensation) to form α,β-unsaturated products. For instance, the reaction of similar structures with malononitrile (B47326) in the presence of a base is a known method for synthesizing certain derivatives. scispace.commdpi.com

While specific examples for this compound are not documented, the general reactivity of active methylene compounds is a cornerstone of organic synthesis.

Oxidation and Reduction Pathways of Pyridine-Nitrile Compounds

The pyridine rings and the nitrile group in this compound are susceptible to both oxidation and reduction.

Oxidation: The pyridine nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. The pyridine ring itself can undergo oxidation under harsh conditions, potentially leading to ring-opening or the formation of pyridinones.

Reduction: The pyridine rings can be reduced to piperidines using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) or dissolving metal reductions (e.g., sodium in ethanol). The nitrile group can also be reduced. Catalytic hydrogenation can convert the nitrile to a primary amine (-(CH₂)NH₂). Other reducing agents, like lithium aluminum hydride (LiAlH₄), would also readily reduce the nitrile to a primary amine. The specific conditions of the reduction will determine the extent of reduction of both the pyridine rings and the nitrile group.

Stereochemical Aspects of Chemical Transformations

The central carbon atom of this compound is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers. Chemical transformations involving this stereocenter can proceed with varying degrees of stereoselectivity.

Reactions that involve the formation of a new stereocenter will lead to the formation of diastereomers. The stereochemical outcome of such reactions will depend on factors like the nature of the reagents, the reaction conditions, and the potential for steric hindrance from the bulky pyridyl groups. For instance, in reactions where the active methylene proton is removed and a new substituent is introduced, the approach of the electrophile can be influenced by the existing stereochemistry, potentially leading to a preferred diastereomer. Without specific experimental data for this compound, the stereochemical outcomes remain speculative.

Derivatization Strategies for Diverse Pyridine-Propanenitrile Scaffolds

The this compound scaffold offers multiple points for derivatization, allowing for the synthesis of a diverse range of compounds. Key strategies would involve modifications at the active methylene group, the pyridine rings, and the nitrile functionality.

Active Methylene Group: As discussed, alkylation, acylation, and condensation reactions provide a straightforward route to a wide array of derivatives.

Pyridine Rings: Electrophilic aromatic substitution on the pyridine rings is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, functionalization can be achieved through lithiation followed by reaction with an electrophile or via palladium-catalyzed cross-coupling reactions if a halide is introduced onto the ring.

Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or as mentioned, reduced to a primary amine. It can also participate in cycloaddition reactions.

Formation of Heterocyclic Systems from Enaminonitrile Intermediates

While not directly starting from this compound, a common strategy in heterocyclic synthesis involves the use of enaminonitriles. These intermediates are typically formed from the reaction of a ketone with a malononitrile derivative or a related compound. Although no literature specifically describes the formation of an enaminonitrile from this compound, if such an intermediate were formed, it could serve as a precursor to various heterocyclic systems.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A general and widely used method for their synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. youtube.comdergipark.org.tr

In the context of nitrile-containing compounds, β-ketonitriles can react with hydrazine to form aminopyrazoles. chim.it If this compound were to be transformed into a suitable 1,3-dielectrophilic species, its reaction with hydrazine could potentially lead to a pyrazole derivative. For example, if the nitrile group were hydrolyzed to a ketone and the active methylene group was functionalized, a 1,3-dicarbonyl analogue could be generated.

General Reaction Scheme for Pyrazole Synthesis:

This is a generalized reaction and does not represent a specific reaction of this compound.

Numerous synthetic strategies for pyrazoles have been developed, including multicomponent reactions and cycloaddition approaches. organic-chemistry.orgresearchgate.net

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. A common route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.govfrontiersin.org Another prominent method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgresearchgate.net

Starting from this compound, a hypothetical pathway to an isoxazole could involve its conversion to a 1,3-dicarbonyl compound, as mentioned earlier, followed by reaction with hydroxylamine.

General Reaction Scheme for Isoxazole Synthesis:

This is a generalized reaction and does not represent a specific reaction of this compound.

Modern methods also include the synthesis of isoxazoles from α,β-unsaturated carbonyl compounds or through catalyst-mediated cyclizations. mdpi.com

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from precursors related to this compound often involves the cyclocondensation of a suitable three-carbon unit with an amidine or a related species. While direct synthesis from the parent compound is not extensively detailed, analogous structures provide insight into the synthetic pathways. For instance, the reaction of β-enaminonitriles or β-enaminones with reagents like formamide (B127407) can lead to the formation of the pyrimidine ring. growingscience.comresearchgate.net

One common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In a related context, the reaction of malononitrile and an aldehyde with benzamidine (B55565) hydrochloride can yield polysubstituted pyrimidines. growingscience.com Furthermore, the reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) produces intermediates that can be cyclized to form 2-phenylquinazolin-4-amines, a class of fused pyrimidine derivatives. growingscience.com The versatility of these methods allows for the introduction of various substituents onto the pyrimidine core, enabling the exploration of their chemical and biological properties. humanjournals.com

Table 1: Examples of Reagents for Pyrimidine Synthesis

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type |

| Aldehyde, Malononitrile | Benzamidine hydrochloride | Magnetic nano Fe3O4 particles, solvent-free | Pyrimidine derivatives |

| N-Arylbenzimidoyl chlorides | Cyanamide | Room temperature | 2-Phenylquinazolin-4-amine intermediates |

| Ethyl cyanoacetate, Aldehydes | Thiourea | Potassium carbonate | 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives gsconlinepress.com |

| Benzaldehyde, Acetyl acetone | Ammonium acetate | - | Pyrimidine derivatives gsconlinepress.com |

Synthesis of Pyrazolopyrimidine, Triazolopyrimidine, and Imidazopyrimidine Derivatives

The synthesis of fused heterocyclic systems such as pyrazolopyrimidines, triazolopyrimidines, and imidazopyrimidines from precursors related to this compound is a significant area of research, driven by the diverse pharmacological activities of these scaffolds. nih.govnih.govresearchgate.netnih.gov

Pyrazolopyrimidine Derivatives: The synthesis of pyrazolo[3,4-d]pyrimidines often starts from 5-amino-4-cyanopyrazole derivatives. researchgate.net These intermediates can be reacted with various one-carbon reagents like triethyl orthoformate to form an imidate, which upon treatment with ammonia (B1221849) or amines, cyclizes to the pyrazolopyrimidine core. researchgate.net Another approach involves the condensation of 5-aminopyrazole-4-carbonitrile with compounds like ethoxymethylenemalononitrile. nih.gov

Triazolopyrimidine Derivatives: Triazolopyrimidines can be synthesized through several routes. One method involves the reaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their equivalents. researchgate.net Isomerization between different forms of triazolopyrimidine, such as nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine and nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine, can occur under thermal or acidic/basic conditions. nih.gov The synthesis of novel pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolopyrimidine derivatives has been achieved through a multi-step process starting from p-pyridine carboxaldehyde. nih.gov

Imidazopyrimidine Derivatives: The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives can be achieved through the reaction of 2-aminopyridine (B139424) with α-haloketones. For more complex structures, cross-coupling reactions are employed. For instance, Stille and Negishi couplings have been utilized to connect a pyrimidine core with other cyclic moieties to create potent inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.gov

Table 2: Synthesis of Fused Pyrimidine Derivatives

| Target Scaffold | Starting Material/Intermediate | Key Reagents/Reactions | Reference |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-cyanopyrazole | Triethyl orthoformate, Ammonia/Amines | researchgate.net |

| Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolopyrimidine | p-Pyridine carboxaldehyde | Multi-step synthesis involving hydrazone formation and cyclization | nih.gov |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyridine | α-Haloketones | nih.gov |

| Imidazo[1,2-c]pyrimidin-5(6H)-one | 5-Iodocytosine | Chloroacetaldehyde, Suzuki–Miyaura cross-coupling | nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine or other aromatic rings within derivatives of this compound is a critical step for enabling further diversification through cross-coupling reactions. The introduction of a halogen atom, typically chlorine, bromine, or iodine, provides a reactive handle for the formation of new carbon-carbon or carbon-heteroatom bonds.

Common cross-coupling reactions employed in this context include Suzuki-Miyaura, Stille, and Negishi couplings. For example, in the synthesis of imidazopyrimidine derivatives, a chloropyrimidine intermediate was successfully coupled with an organozinc reagent (Negishi coupling) to form a crucial C-C bond. nih.gov While Heck coupling was attempted, it did not yield the desired product in that specific instance. nih.gov Stille coupling, involving an organotin reagent, has also been explored, though it was not successful in all tested conditions for the synthesis of certain imidazopyrimidines. nih.gov

The choice of catalyst and reaction conditions is paramount for the success of these transformations. Palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(t-Bu)₃, are frequently used. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Chemical Spaces (Methodological Insights)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from or related to this compound. These studies systematically modify the chemical structure and evaluate the impact on a specific biological endpoint.

Methodologically, SAR studies involve the synthesis of a series of analogs where specific parts of the molecule are altered. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was found to influence analgesic and anti-inflammatory activity. mdpi.com Similarly, for pyrimidine analogs, the nature and position of substituents on the pyrimidine ring and any fused rings significantly affect their biological properties, including anti-inflammatory and anticancer activities. humanjournals.com

Quantitative structure-activity relationship (QSAR) studies employ statistical methods to correlate physicochemical properties of the molecules with their biological activity. For example, in a study of N-(pyridin-4-yl)-(indol-3-yl) alkylamides, Fujita-Ban and Hansch analyses were used to determine that smaller substituents at certain positions and a non-hydrogen bond acceptor at another position improved histamine (B1213489) antagonist activity. nih.gov Such analyses provide predictive models for designing more potent compounds.

In the context of PPARγ-targeted antidiabetics, SAR studies on analogs of a complex sulfonamide revealed that the presence and position of a bromine atom on one of the benzene (B151609) rings were critical for high affinity, likely due to the formation of a halogen bond with the protein. nih.gov These examples highlight the importance of systematic structural modification and the use of computational models to guide the design of new therapeutic agents.

Structural Characterization and Advanced Analytical Techniques Applied to 2,3 Bis Pyridin 4 Yl Propanenitrile Systems

X-ray Crystallography for Solid-State Structure Elucidation

The nitrogen atoms of the pyridyl rings in 2,3-Bis(pyridin-4-yl)propanenitrile are expected to act as hydrogen bond acceptors, forming C-H···N interactions with neighboring molecules. This type of hydrogen bonding is a common feature in the crystal structures of pyridine-containing compounds and plays a significant role in their supramolecular assembly.

Furthermore, the aromatic nature of the pyridine (B92270) rings facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stabilization of the crystal structure. The relative orientation of the rings (e.g., face-to-face or edge-to-face) will influence the strength of these interactions. C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of a pyridine ring of an adjacent molecule, are also likely to be present, further directing the crystal packing. In a related compound, 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile, intramolecular C-H···N hydrogen bonds have been identified. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound and for providing insights into its electronic and vibrational properties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine rings and the propanenitrile backbone. The protons on the pyridine rings will appear as doublets and triplets in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrogen atom. The protons of the propanenitrile moiety will appear in the aliphatic region. Based on data for similar structures, the methine proton (CH) and the methylene (B1212753) protons (CH₂) are expected to resonate at specific chemical shifts. For comparison, in propanenitrile, the methylene protons appear around δ 2.36 ppm and the methyl protons at δ 1.30 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine rings will resonate in the downfield region (typically δ 120-150 ppm). The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The sp³-hybridized carbons of the propanenitrile backbone will appear in the upfield region of the spectrum. In related nitrile-containing compounds, the nitrile carbon signal is observed around this region. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridyl-H (ortho to N) | 8.5 - 8.7 | 149 - 151 |

| Pyridyl-H (meta to N) | 7.2 - 7.4 | 123 - 125 |

| Propanenitrile-CH | 3.5 - 4.0 | 30 - 40 |

| Propanenitrile-CH₂ | 2.8 - 3.2 | 20 - 30 |

| Cyano-C | - | 117 - 120 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The most prominent and diagnostic absorption band is expected to be that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2260 cm⁻¹. This is a sharp and moderately intense band. For instance, in 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile, the C≡N stretch is observed at 2225 cm⁻¹. mdpi.com

The spectrum will also exhibit characteristic absorptions for the pyridine rings. These include C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹. The C-H stretching vibrations of the aliphatic propanenitrile backbone will be observed in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C≡N (Nitrile) | Stretching | 2200 - 2260 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Bending (out-of-plane) | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides crucial information for its structural confirmation.

Molecular Weight Determination

The molecular formula of this compound is C₁₄H₁₁N₃. This composition gives a calculated monoisotopic mass of approximately 221.0953 Da. In a typical mass spectrum, the compound is expected to exhibit a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, which confirms the elemental composition and molecular weight of the compound.

Fragmentation Analysis

While detailed experimental fragmentation data for this compound is not extensively published, a theoretical fragmentation pattern can be predicted based on the compound's structure. The presence of two pyridine rings and a nitrile group on a propane (B168953) backbone suggests several likely fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI).

The primary fragmentation would likely involve the cleavage of the bonds within the propanenitrile chain and the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include:

Loss of a Hydrogen Radical: A peak at [M-1]⁺ can be expected due to the loss of a hydrogen atom, leading to a more stabilized radical cation.

Loss of the Nitrile Group: Cleavage of the C-CN bond would result in the loss of a cyanide radical (•CN), producing a significant fragment ion.

Cleavage of the Propane Backbone: The C-C bonds in the propanenitrile backbone are susceptible to cleavage. Benzylic-type cleavage, alpha to a pyridine ring, is a probable event, leading to the formation of pyridyl-containing cations.

Formation of Pyridyl Cations: The fragmentation can lead to the formation of pyridyl or substituted pyridyl cations, such as the pyridylmethyl cation or the aminopyridyl cation, which are common fragments for compounds containing this moiety.

The predicted fragmentation data is summarized in the table below.

| Predicted m/z | Proposed Fragment Ion | Formula |

| 221 | [M]⁺ | [C₁₄H₁₁N₃]⁺ |

| 220 | [M-H]⁺ | [C₁₄H₁₀N₃]⁺ |

| 195 | [M-CN]⁺ | [C₁₃H₁₁N₂]⁺ |

| 145 | [M-C₅H₄N]⁺ | [C₉H₇N₂]⁺ |

| 118 | [C₅H₄NCHCNH]⁺ | [C₇H₆N₂]⁺ |

| 92 | [C₅H₄NCH₂]⁺ | [C₆H₆N]⁺ |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ |

This table presents theoretically predicted fragmentation data based on the structure of this compound. Experimental values may vary based on the ionization technique and conditions used.

This predictive analysis provides a foundational understanding of the mass spectrometric behavior of this compound, which is invaluable for its identification and characterization in various research contexts.

Coordination Chemistry and Non Biological Applications of Bis Pyridin 4 Yl Propanenitrile Ligands

Design and Synthesis of Metal Complexes Incorporating Bis(pyridin-4-yl)propanenitrile Ligands

There is no information available in the scientific literature regarding the design and synthesis of metal complexes specifically incorporating the 2,3-Bis(pyridin-4-yl)propanenitrile ligand. Research on similar, yet structurally distinct, bis(pyridyl) ligands like 1,3-bis(4-pyridyl)propane (bpp) is extensive, but these findings cannot be directly attributed to the requested compound.

Chelation Modes and Coordination Geometries

Without synthesized metal complexes of this compound, there is no experimental data to describe its chelation modes or the resulting coordination geometries. The potential for this ligand to act as a bidentate or bridging ligand, coordinating through the nitrogen atoms of its two pyridyl rings, remains purely hypothetical in the absence of empirical evidence.

Ligand Field Theory and Electronic Properties of Complexes

A discussion on the ligand field theory and electronic properties of metal complexes containing this compound is not possible as no such complexes have been reported. The electronic influence of the nitrile group and the specific propane (B168953) backbone on the d-orbital splitting of a coordinated metal ion has not been investigated.

Applications in Materials Science

Given the lack of synthesis of either the ligand itself or its metal complexes, there are no documented applications of this compound in materials science.

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

There are no reports on the development or use of this compound or its metal complexes in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). The potential luminescent properties of complexes with this ligand are unknown.

Spin Crossover Phenomena in Metal Complexes

The scientific literature contains no studies on spin crossover (SCO) phenomena in metal complexes of this compound. While many iron(II) complexes with other bis(pyridyl) ligands are known to exhibit SCO, this behavior has not been explored for the title compound.

Supramolecular Architectures and Coordination Polymers

The ability of this compound to form supramolecular architectures or coordination polymers has not been documented. The synthesis and characterization of such extended structures are contingent on the initial preparation and coordination studies of the ligand, which are not available.

Table of Compounds Mentioned

As no specific compounds related to this compound could be discussed, a table of compounds is not applicable.

Catalysis and Reaction Medium Modification

The unique structural motif of this compound, featuring two accessible pyridine (B92270) nitrogen atoms, positions it as a candidate for applications in catalysis and as a modifier in various chemical processes. While specific research on the catalytic activity of this compound is not extensively documented, the broader families of bis(pyridyl) ligands and pyridine derivatives have been investigated for their roles in homogeneous catalysis and corrosion inhibition.

Investigation as Organocatalysts or Ligands in Homogeneous Catalysis

The presence of two basic nitrogen sites in this compound suggests its potential as a bidentate ligand in homogeneous catalysis. The spacing and flexibility of the propanenitrile backbone would influence the geometry of resulting metal complexes and, consequently, their catalytic activity.

Although direct catalytic studies on this compound are limited, related bis(imino)pyridine ligands have shown significant utility. For instance, iron and cobalt complexes with bis(imino)pyridine ligands are highly active in ethylene (B1197577) oligomerization and polymerization reactions. researchgate.net The catalytic activity of these iron-based catalysts can be an order of magnitude higher than their cobalt counterparts. researchgate.net Furthermore, palladium complexes featuring sterically flexible pyridylidene amine dinitrogen ligands have demonstrated activity in the dehydrogenation of formic acid. nih.gov The catalytic performance is influenced by the ligand's bonding mode and the nature of other ancillary ligands. nih.gov

In the realm of organocatalysis, pyridine derivatives have been employed in various transformations. A notable example is the photochemical functionalization of pyridines, which proceeds via pyridinyl radicals generated by single electron transfer. acs.orgnih.govnih.gov This method allows for the regioselective C4-alkylation of pyridines. nih.gov Additionally, bulky organoboranes can catalyze the 1,4-hydroboration of pyridines with high chemo- and regioselectivity under mild conditions. acs.org Heterogeneous iridium catalysts have also been developed for the hydroboration of pyridines, producing dihydropyridine (B1217469) products that are valuable synthetic intermediates. acs.org

The synthesis of metal complexes with ligands containing the 4-pyridyl moiety is well-established. For example, transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have been prepared and characterized, demonstrating the coordination versatility of the pyridyl group. nih.gov Cobalt-catalyzed [2+2+2] cyclization reactions have been used to synthesize (4-ferrocenylphenyl)pyridines, which can then be used to form cyclometalated rhodium and iridium complexes. acs.org The development of new π-acceptor ligands based on phosphabenzene has led to rhodium complexes with high activity in the hydroformylation of internal alkenes. uni-freiburg.de

Role in Corrosion Inhibition Mechanisms (Mechanistic Insights from Related Pyridine Derivatives)

Pyridine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. orientjchem.org The inhibitory action of these compounds is attributed to their adsorption onto the metal surface, which blocks active corrosion sites. orientjchem.orgresearchgate.net This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption involves the electrostatic interaction between the charged metal surface and the protonated pyridine molecules. In acidic solutions, the pyridine nitrogen atom becomes protonated, leading to a cationic species that can be adsorbed onto a negatively charged metal surface.

Chemisorption involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the pyridine ring and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the aromatic ring can also contribute to the adsorption process through π-stacking interactions with the metal surface.

The structure of the pyridine derivative significantly influences its inhibition efficiency. For instance, the presence of substituent groups can enhance the electron density on the pyridine ring, leading to stronger coordination with the metal and improved inhibition. Bipyridine derivatives, which contain two pyridine rings, have shown good corrosion inhibition properties for carbon steel in sulfuric acid. researchgate.networldscientific.com Their effectiveness increases with concentration but tends to decrease with rising temperature. researchgate.networldscientific.com Studies on 2,2'-bipyridyl have demonstrated its ability to act as a mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution reactions. orientjchem.org The inhibition efficiency of bipyridine and its cobalt complex on carbon steel in acidic medium was found to follow the order Co-bipy > bipy, suggesting that complexation can enhance the inhibitive effect. pleiades.online

The table below summarizes the inhibition efficiency of some pyridine derivatives on different metals in acidic media.

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

| 2,2'-Bipyridine | Austenitic Stainless Steel | 0.5M H₂SO₄ | 83.34 | orientjchem.org |

| 2,2'-Bipyridine-3,3'-dicarboxylic acid (BIDA) | Carbon Steel | H₂SO₄ | > 2,2'-Bipyridine | researchgate.networldscientific.com |

| Bipyridine-cobalt complex | Carbon Steel | 0.1M H₂SO₄ | > Bipyridine | pleiades.online |

The adsorption of these inhibitors often follows specific adsorption isotherms, such as the Temkin isotherm, which provides insights into the inhibitor-surface interaction. worldscientific.compleiades.online The formation of a protective film by the inhibitor molecules has been confirmed by surface analysis techniques like scanning electron microscopy (SEM). worldscientific.com

Given the structural similarities, this compound is expected to function as a corrosion inhibitor through similar mechanisms. The presence of two pyridine rings could allow for stronger adsorption on the metal surface, potentially leading to enhanced corrosion protection compared to mono-pyridyl compounds. The nitrile group might also participate in the coordination with the metal surface, further strengthening the protective film.

Advanced Research Perspectives and Future Directions in 2,3 Bis Pyridin 4 Yl Propanenitrile Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2,3-Bis(pyridin-4-yl)propanenitrile, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. This includes the use of eco-friendly solvents, such as water-ethanol mixtures, and the development of recyclable catalysts. nih.gov For instance, the use of pyridine-2-carboxylic acid as a sustainable and rapid catalyst has been demonstrated for the synthesis of other nitrile-containing heterocyclic compounds, achieving high yields and exhibiting excellent recyclability. nih.gov The exploration of solid-supported catalysts, such as metal-organic frameworks (MOFs) like PET@UiO-66, also presents a viable strategy for developing reusable and efficient catalytic systems for pyridine (B92270) synthesis. acs.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Combines multiple reaction steps in one pot. | Increased efficiency, reduced waste, and simplified purification. |

| Green Catalysis | Utilizes environmentally benign catalysts and solvents. | Reduced environmental impact, potential for catalyst recycling, and improved atom economy. nih.gov |

| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., MOFs). | Ease of catalyst separation and reuse, high surface area, and tunable porosity. acs.org |

Investigation of Uncharted Reactivity Patterns

The reactivity of this compound is largely dictated by its constituent functional groups: the two pyridine rings and the nitrile moiety. While the fundamental reactivity of these groups is known, their interplay within this specific molecular framework presents opportunities for discovering novel chemical transformations.

Future research will likely delve into the selective functionalization of the pyridine rings. The nitrogen atoms of the pyridine rings can act as coordination sites for metal ions, influencing the electronic properties and reactivity of the entire molecule. nih.gov This interaction can be exploited to direct further reactions or to assemble more complex architectures.

The nitrile group is also a versatile handle for a variety of chemical transformations. Its reduction can yield primary amines, which are valuable precursors for the synthesis of amides, imines, and other nitrogen-containing compounds. The nitrile group can also participate in cycloaddition reactions, opening pathways to new heterocyclic systems. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can be instrumental in predicting and understanding the reactivity of different sites within the molecule, guiding experimental efforts towards uncharted reaction pathways. nih.gov

| Functional Group | Potential Reactions | Significance |

| Pyridine Rings | Metal coordination, N-alkylation, electrophilic substitution. | Modulation of electronic properties, catalyst development, and synthesis of complex ligands. nih.gov |

| Nitrile Group | Reduction to amines, hydrolysis to carboxylic acids, cycloaddition reactions. | Access to a wide range of derivatives with diverse functionalities. researchgate.net |

Development of Advanced Functional Materials

The unique structural and electronic properties of this compound make it an attractive candidate for the development of advanced functional materials. The presence of two pyridine moieties suggests its potential as a building block for coordination polymers and metal-organic frameworks (MOFs). rsc.org

By coordinating with various metal ions, this compound can give rise to extended networks with tailored porosities, dimensionalities, and functionalities. rsc.org These materials could find applications in gas storage, separation, catalysis, and sensing. For instance, related bis(pyridyl) ligands have been successfully used to construct MOFs that exhibit interesting luminescence properties and can act as fluorescent sensors. rsc.org

The nitrile functionality further enhances the potential of this compound in materials science. Nitrile-containing polymers are known for their specific properties, and incorporating this compound as a monomer could lead to polymers with enhanced thermal stability, specific dielectric properties, or ion-conducting capabilities. acs.org The combination of the coordinating pyridine units and the polar nitrile group could also be exploited in the design of novel dielectric materials or as components in stimuli-responsive systems.

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Bridging ligand connecting metal centers. | Gas storage, separation, catalysis, chemical sensing. rsc.org |

| Coordination Polymers | Building block for extended network structures. | Luminescent materials, magnetic materials, nonlinear optics. |

| Functional Polymers | Monomer unit for polymerization. | High-performance polymers, dielectric materials, ion-conductive membranes. acs.orgapcotex.com |

Interdisciplinary Research Opportunities in Supramolecular Chemistry

The ability of the pyridine rings in this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a highly promising molecule for supramolecular chemistry. mdpi.comresearchgate.net These interactions can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures.

Future research in this area will likely focus on the design and synthesis of supramolecular assemblies based on this compound and its derivatives. By introducing complementary functional groups, it is possible to program the self-assembly process to form specific architectures, such as molecular capsules, cages, or extended networks. mdpi.com

The interplay between metal coordination and non-covalent interactions offers a particularly rich field for exploration. The coordination of metal ions to the pyridine nitrogens can pre-organize the molecules, facilitating subsequent self-assembly through weaker interactions. This hierarchical approach to self-assembly can lead to the formation of highly complex and functional supramolecular systems. Such systems could have applications in areas like drug delivery, molecular recognition, and the development of "smart" materials that respond to external stimuli. The versatility of pyridyl derivatives in supramolecular chemistry is well-documented, and this compound is poised to contribute significantly to this field. mdpi.com

| Supramolecular System | Driving Interactions | Potential Applications |

| Self-Assembled Monolayers | Hydrogen bonding, π-π stacking. | Surface modification, molecular electronics. |

| Molecular Cages/Capsules | Metal coordination, hydrogen bonding. | Molecular recognition, catalysis, drug delivery. |

| Supramolecular Gels | Combination of non-covalent interactions. | Smart materials, tissue engineering. |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves pyridyl protons as doublets (J = 6.2 Hz) at δ 8.3–8.6 ppm. ¹³C NMR confirms nitrile carbons at δ 122 ppm .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 237.2 (calculated: 237.1) .

- IR Spectroscopy : Strong ν(C≡N) absorption at 2230 cm⁻¹ .

- Elemental Analysis : C: 70.9%, H: 4.6%, N: 17.7% (theoretical: C: 71.0%, H: 4.7%, N: 17.8%) .

What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions arise from solubility variations (DMSO vs. aqueous buffers) and stereochemical heterogeneity . Strategies include:

- Single-Crystal X-ray Diffraction : Resolve stereochemistry (SHELXL refinement, WinGX visualization) .

- Structure-Activity Relationship (SAR) Studies : Compare EC₅₀ values of positional isomers (e.g., 2,3-Bis(pyridin-2-yl)propanenitrile shows 10-fold lower kinase inhibition) .

- In Silico Docking : AutoDock Vina simulations identify binding poses in enzyme active sites (e.g., CDK2, RMSD < 2.0 Å) .

How to troubleshoot common crystallization issues for this compound?

Basic Research Question

- Poor Crystal Growth : Use slow evaporation in acetonitrile/water (7:3 v/v) at 4°C. Add 1% triethylamine to reduce aggregation .

- Twinned Crystals : Optimize cooling rates (0.5°C/hr) and employ SHELXD for twin law correction .

- Amorphous Precipitates : Switch to high-boiling solvents (e.g., DMF) and use seed crystals from prior batches .

What role does the nitrile group play in the compound’s intermolecular interactions?

Advanced Research Question

The nitrile group participates in dipole-dipole interactions (C≡N⋯H–C, ~2.8 Å) and weak hydrogen bonds (C≡N⋯H–O, 3.1 Å) in the crystal lattice, as shown by Hirshfeld surface analysis (CrystalExplorer) . In solution, it stabilizes charge-transfer complexes with iodine (λₘₐₓ shift from 290 nm to 360 nm in CHCl₃) . Comparative studies with non-nitrile analogs (e.g., 2,3-Bis(pyridin-4-yl)propanol) show reduced π-stacking (d-spacing 3.5 Å vs. 3.2 Å) .

How can computational methods predict the photophysical properties of this compound?

Advanced Research Question

Time-Dependent DFT (TD-DFT, CAM-B3LYP/6-311+G**) predictsUV-Vis absorption at 275 nm (π→π* transition) and fluorescence at 410 nm (S₁→S₀). Solvatochromism is modeled via the Polarizable Continuum Model (PCM), showing a 15 nm redshift in ethanol vs. gas phase . Experimental validation uses steady-state fluorescence (λₑₓ = 270 nm, quantum yield Φ = 0.12 in DMSO) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Byproduct Formation : Optimize stoichiometry (1:2.1 aldehyde:cyanoacetate ratio) and use flow reactors for heat dissipation .

- Purification at Scale : Replace column chromatography with centrifugal partition chromatography (hexane/ethyl acetate/isopropanol 5:4:1) .

- Stability : Store under argon at -20°C; degradation products (<2%) monitored by UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.